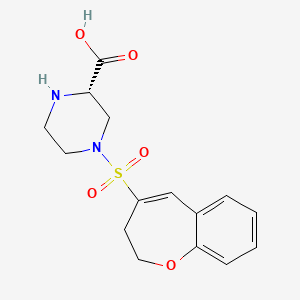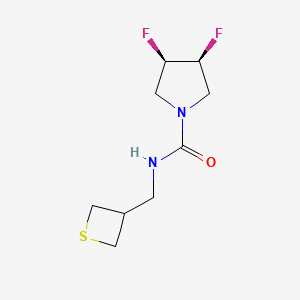
(2S)-4-(2,4-dimethylphenyl)sulfonylpiperazine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-4-(2,4-dimethylphenyl)sulfonylpiperazine-2-carboxylic acid, commonly known as DMSPCA, is a chemical compound that belongs to the class of piperazine derivatives. It has been widely studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and drug discovery. DMSPCA is a white crystalline powder that is soluble in water and organic solvents. In
科学研究应用
DMSPCA has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, diabetes, and inflammation. In pharmacology, it has been studied for its effects on the central nervous system, cardiovascular system, and immune system. In drug discovery, it has been used as a scaffold for the design and synthesis of new compounds with improved pharmacological properties.
作用机制
The exact mechanism of action of DMSPCA is not fully understood. However, it is believed to act as a modulator of various signaling pathways in the body. It has been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation and pain. It has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
DMSPCA has been shown to have various biochemical and physiological effects in the body. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to have hypoglycemic and hypolipidemic effects. In addition, it has been shown to have neuroprotective and cardioprotective effects.
实验室实验的优点和局限性
One of the main advantages of using DMSPCA in lab experiments is its high purity and stability. It is also relatively easy to synthesize and purify. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain experiments. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments.
未来方向
There are several future directions for research on DMSPCA. One area of interest is its potential as a drug candidate for the treatment of various diseases such as cancer, diabetes, and inflammation. Another area of interest is its effects on the central nervous system, cardiovascular system, and immune system. Further research is also needed to elucidate its mechanism of action and to design and synthesize new compounds based on its structure.
合成方法
DMSPCA can be synthesized by reacting 2,4-dimethylbenzenesulfonyl chloride with piperazine-2-carboxylic acid in the presence of a base such as triethylamine. The reaction takes place in a solvent such as dichloromethane or chloroform at room temperature. After the reaction is complete, the product is purified by recrystallization from a suitable solvent such as ethanol or methanol.
属性
IUPAC Name |
(2S)-4-(2,4-dimethylphenyl)sulfonylpiperazine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-9-3-4-12(10(2)7-9)20(18,19)15-6-5-14-11(8-15)13(16)17/h3-4,7,11,14H,5-6,8H2,1-2H3,(H,16,17)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIKJYKPSZJLFNE-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2CCNC(C2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2CCN[C@@H](C2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(1S)-1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethyl]-3-(3-methyl-1,2-oxazol-4-yl)urea](/img/structure/B7354247.png)
![5-[[(1R,2S)-2-hydroxycyclopentyl]methylamino]-5,6,7,8-tetrahydronaphthalene-2-carbonitrile](/img/structure/B7354256.png)
![tert-butyl N-[2-[[(2R)-1-hydroxypropan-2-yl]amino]-3-phenylpropyl]carbamate](/img/structure/B7354266.png)
![tert-butyl N-[5-[[(2R)-1-hydroxypropan-2-yl]amino]spiro[2.3]hexan-2-yl]carbamate](/img/structure/B7354278.png)
![tert-butyl 2-[[(2R)-1-hydroxypropan-2-yl]amino]-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B7354284.png)
![tert-butyl N-[6-[[(2R)-1-hydroxypropan-2-yl]amino]spiro[2.5]octan-2-yl]carbamate](/img/structure/B7354291.png)
![butyl 2-[[(2R,3R)-2-(1-ethylimidazol-2-yl)oxan-3-yl]amino]propanoate](/img/structure/B7354298.png)
![3-chloro-5-[[(3S,4S)-3-cyclopropyl-4-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]methyl]pyridine](/img/structure/B7354303.png)
![2-[(3S,4S)-3-cyclopropyl-4-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]butanamide](/img/structure/B7354309.png)
![2-[4-[[(1S,5S)-1-pyridin-3-yl-2-azabicyclo[3.2.0]heptan-2-yl]methyl]phenoxy]acetonitrile](/img/structure/B7354315.png)

![3-[(1-methyl-2-oxabicyclo[2.2.2]octan-4-yl)methylsulfanyl]-4-prop-2-enyl-1H-1,2,4-triazol-5-one](/img/structure/B7354328.png)
![2-[(1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methylsulfanyl]-1,3-oxazole](/img/structure/B7354338.png)
